2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine is an organic compound with the molecular formula C11H15NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by the presence of a benzofuran ring system substituted with three methyl groups and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of green solvents and catalysts, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran: Lacks the methyl and amine substitutions, resulting in different biological activities.
2,4,7-Trimethylbenzofuran: Similar structure but without the amine group, leading to variations in reactivity and applications.
Uniqueness
2,4,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,4,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-6-4-5-7(2)11-9(6)10(12)8(3)13-11/h4-5,8,10H,12H2,1-3H3 |
InChI Key |
ZABNABYTUKMSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C=CC(=C2O1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.